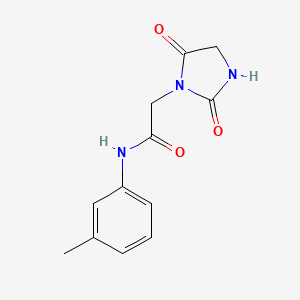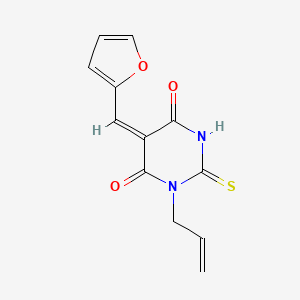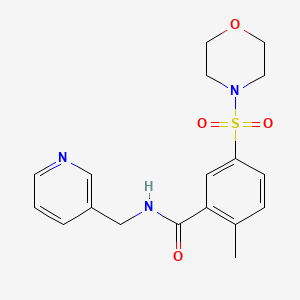
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide
説明
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide, also known as DIA, is a chemical compound that belongs to the class of imidazolidinones. It is widely used in scientific research due to its unique properties, including its ability to act as a potent antibacterial and antifungal agent.
科学的研究の応用
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. Additionally, this compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide involves the inhibition of bacterial and fungal cell wall synthesis. It does this by targeting the enzymes responsible for the formation of peptidoglycan and chitin, which are essential components of the cell wall. This leads to the disruption of the cell wall structure and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has also been found to have low immunogenicity, making it a promising candidate for therapeutic applications. Additionally, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide is its broad spectrum of activity against bacteria and fungi. This makes it a useful tool for researchers studying infectious diseases. Additionally, its low toxicity and immunogenicity make it a safe choice for in vivo experiments. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several potential future directions for research on 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and activity against specific bacterial and fungal strains. Additionally, research on the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases is ongoing. Finally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other compounds in complex biological systems.
In conclusion, this compound is a versatile compound with a wide range of scientific research applications. Its unique properties, including its antibacterial and antifungal activity, low toxicity, and anti-inflammatory properties, make it a promising candidate for therapeutic applications. Ongoing research on the synthesis, mechanism of action, and future directions of this compound will undoubtedly lead to new discoveries and potential applications in the field of science.
特性
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-2-4-9(5-8)14-10(16)7-15-11(17)6-13-12(15)18/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDTVFKDZKQZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4791541.png)

![6-(4-chlorobenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4791546.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B4791553.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4791571.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4791578.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4791587.png)

![6-(2-furyl)-N-(5-methyl-2-pyridinyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791590.png)
![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzamide](/img/structure/B4791592.png)
![2-[4-(dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4791596.png)
![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4791610.png)
![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)
